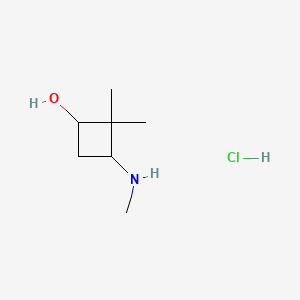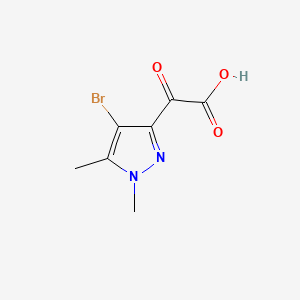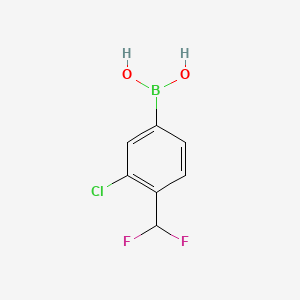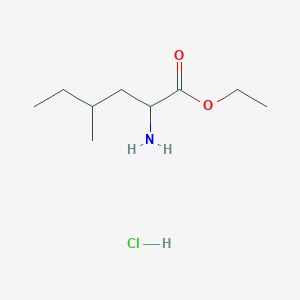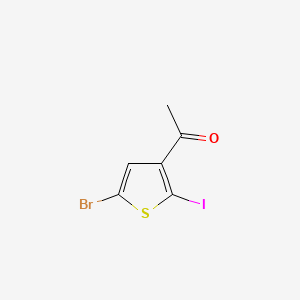
1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of both bromine and iodine atoms attached to the thiophene ring, making it a halogenated derivative. The compound’s molecular formula is C6H4BrIOS, and it has a molecular weight of approximately 346.97 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one typically involves halogenation reactions. One common method is the bromination of 2-iodothiophene, followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at low temperatures to control the reactivity of the halogens .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl or vinyl-thiophene compounds.
Scientific Research Applications
1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its halogen atoms and thiophene ring. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-5-iodophenyl)ethan-1-one: Similar in structure but with a phenyl ring instead of a thiophene ring.
1-(5-Bromothiophen-2-yl)ethan-1-one: Lacks the iodine atom, making it less reactive in certain coupling reactions.
1-(2-Bromo-5-hydroxyphenyl)ethan-1-one: Contains a hydroxyl group instead of an iodine atom, leading to different chemical properties and reactivity.
Uniqueness
1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one is unique due to the presence of both bromine and iodine atoms on the thiophene ring. This dual halogenation provides versatility in chemical reactions, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H4BrIOS |
|---|---|
Molecular Weight |
330.97 g/mol |
IUPAC Name |
1-(5-bromo-2-iodothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4BrIOS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 |
InChI Key |
YDXVUXGYSLGBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


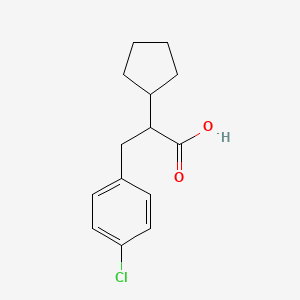
![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)
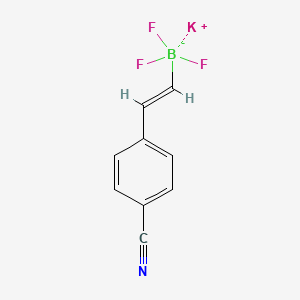

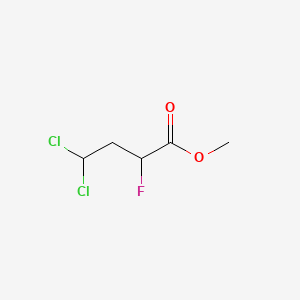
![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)
![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
